![molecular formula C27H31N3O2 B2579903 N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 898414-33-0](/img/structure/B2579903.png)
N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide
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Description
N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide is a useful research compound. Its molecular formula is C27H31N3O2 and its molecular weight is 429.564. The purity is usually 95%.
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Scientific Research Applications
Antidepressant Research
N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide has been studied for its potential antidepressant effects. The compound has shown promising results in the forced swim test, a common behavioral test in animals used to evaluate antidepressant-like activity. This suggests a potential application in the development of new antidepressants targeting specific serotonin receptors (Pytka et al., 2015).
Serotonin Receptor Research
The compound has been investigated for its effects on serotonin receptors, particularly 5-HT1A and 5-HT7 receptors. Its binding affinity and antagonistic properties make it a valuable tool in studying the role of these receptors in mood disorders, potentially leading to new therapeutic strategies (Dekeyne et al., 2012).
Neurochemical Studies
Research has been conducted on the neurochemical effects of this compound, including its impact on neurotransmitter levels in the brain. These studies are crucial for understanding the compound's mechanism of action and its potential therapeutic applications in psychiatric disorders (Schroeder et al., 2009).
properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O2/c1-29-16-18-30(19-17-29)26(23-12-14-25(32-2)15-13-23)20-28-27(31)24-10-8-22(9-11-24)21-6-4-3-5-7-21/h3-15,26H,16-20H2,1-2H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJBAWBMUQFSLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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